![molecular formula C8H10F3N3 B1419467 1-甲基-3-(三氟甲基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 794451-94-8](/img/structure/B1419467.png)
1-甲基-3-(三氟甲基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶
描述
“1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a chemical compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo . The compound is characterized by its unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of this compound involves several steps. One reported method involves the use of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . The reaction conditions include the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to effect decarboxylation to the CF3 radical .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the introduction of various bio-relevant functional groups to pyridine . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
科学研究应用
农药应用
三氟甲基吡啶,包括所述化合物,广泛应用于农药行业 . 它们主要用于保护作物免受病虫害 . 氟嘧啶丁酯是第一个被引入农药市场的含三氟甲基吡啶衍生物,此后,超过20种新的含三氟甲基吡啶的农药获得了ISO通用名称 .
制药应用
几种三氟甲基吡啶衍生物用于制药行业 . 含有三氟甲基吡啶部分的五种药物产品已获得市场批准,许多候选药物目前正在进行临床试验 . 这些衍生物的生物活性被认为是由于氟原子的独特理化性质与吡啶部分的独特特征相结合造成的 .
兽医应用
三氟甲基吡啶衍生物也用于兽医行业 . 两种含有三氟甲基吡啶部分的兽药产品已获得市场批准 .
金属有机框架 (MOFs) 的合成
三氟甲基吡啶可用于合成金属有机框架 (MOFs) . MOFs 是由金属离子或团簇与有机配体配位形成一维、二维或三维结构的化合物。
甲基碘化盐的合成
三氟甲基吡啶可用于合成甲基碘化盐 . 甲基碘化盐由于其高溶解度和稳定性,经常用于药物化学。
杀菌活性
发现三氟甲基取代的吡啶衍生物比氯和其他衍生物表现出更高的杀菌活性 . 这使其成为开发新型杀菌剂的宝贵化合物。
氟唑菌胺的合成
2,3,5-DCTF,一种三氟甲基取代的吡啶衍生物,用于合成氟唑菌胺 . 氟唑菌胺是一种广谱杀菌剂,用于防治多种作物中的多种真菌。
缩合的结构单元
三氟甲基取代的吡啶衍生物可用作缩合的结构单元 . 这使它们在合成多种复杂有机化合物中具有价值。
未来方向
The future directions for the use of this compound are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
作用机制
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethyl group in pharmaceuticals is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the development of organic compounds containing fluorine, which have made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Pharmacokinetics
The trifluoromethyl group is known to affect the biological activities and physical properties of compounds .
Result of Action
The trifluoromethyl group is known to affect the biological activities of compounds .
Action Environment
The trifluoromethyl group is known to affect the biological activities and physical properties of compounds, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent . Additionally, it may alter metabolic flux and metabolite levels within cells, further impacting cellular function.
Molecular Mechanism
At the molecular level, 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, its stability in various solvents and under different conditions can influence its efficacy in biochemical assays. Long-term exposure to the compound may also lead to changes in cellular responses, highlighting the importance of temporal analysis in research.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to alterations in cellular function and health.
Transport and Distribution
The transport and distribution of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJXLTUCZSZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


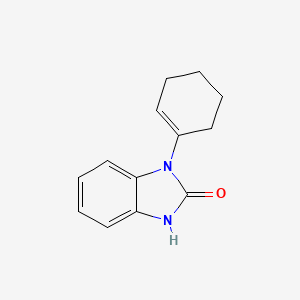

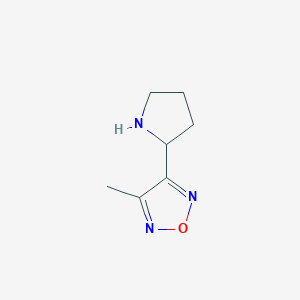

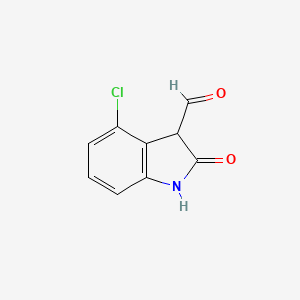
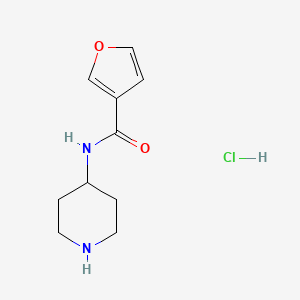


![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
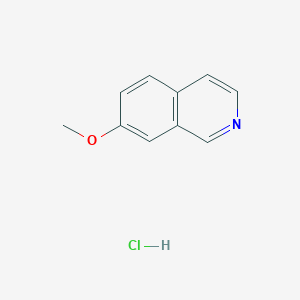
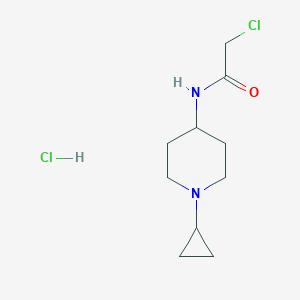
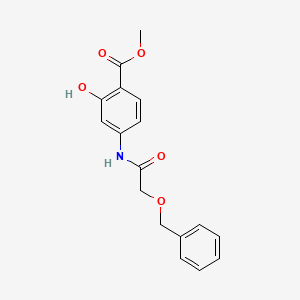
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)

